molecular formula C22H24N4O3 B2447004 N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide CAS No. 1396766-31-6

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2447004
CAS No.: 1396766-31-6
M. Wt: 392.459
InChI Key: CEFDBJKMYPAZGO-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Radiolabeling Techniques

Research on chloroacetanilide herbicides and dichloroacetamide safeners, like the synthesis of [phenyl-4-3H]acetochlor and [2,2-dimethyl-3H]R-29148, demonstrates advanced techniques in radiosynthesis for studying the metabolism and mode of action of such compounds (Latli & Casida, 1995).

Heterocyclic Chemistry and Silylation

The interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes leading to the formation of silaheterocyclic benzoxazasiloles showcases the significance of heterocyclic chemistry and silylation reactions in creating compounds with potential applications in materials science and pharmaceuticals (Lazareva et al., 2017).

Chemoselective Acetylation in Drug Synthesis

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide for antimalarial drug synthesis highlights the importance of selective acetylation techniques in medicinal chemistry (Magadum & Yadav, 2018).

Insecticidal Activity from Structural Modifications

Modifications to the N-(Isothiazol-5-yl)phenylacetamides, exploring different functional group transformations, indicate the potential for creating compounds with broad-spectrum insecticidal activity, which can be crucial for agricultural sciences (Samaritoni et al., 1999).

Pharmaceutical Crystallization and Polymorphs

The study of polymorphs and hydrates of pharmaceutical compounds, like the conversion of API hydrates to anhydrous forms, is vital for understanding the stability and efficacy of drug formulations (Petrova et al., 2009).

New Routes to γ-Lactam Annulated Oxazacycles

Exploring new synthetic routes to bicyclic γ-lactams through three-component cyclization shows the expanding methodologies in organic synthesis for creating complex molecules with potential pharmaceutical applications (Goryaeva et al., 2023).

Properties

IUPAC Name

N-[2-(3-cyclopropyl-5-oxo-4-phenyl-1,2,4-triazol-1-yl)ethyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-16-7-5-6-10-19(16)29-15-20(27)23-13-14-25-22(28)26(18-8-3-2-4-9-18)21(24-25)17-11-12-17/h2-10,17H,11-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFDBJKMYPAZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCN2C(=O)N(C(=N2)C3CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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